ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- Novel heterocyclic compounds derived from visnagenone and khellinone demonstrated anti-inflammatory and analgesic activities, indicating potential for development as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Pyrrolo[3,2-d]pyrimidine derivatives were synthesized with high yields, showing the utility of these structures in creating compounds that might have diverse biological activities (Majumdar, Das, & Jana, 1998).
- A method was developed for synthesizing intermediate compounds for herbicide application, demonstrating the role of such chemical structures in agricultural chemistry (Yuan-xiang, 2008).
Biological Activities and Applications
- Compounds with a structure related to the target molecule have been synthesized and evaluated for their anti-juvenile hormone activity, indicating potential applications in pest management (Ishiguro et al., 2003).
- Antibacterial and molecular docking studies of novel benzoxazine derivatives using Vilsmeier reagent were conducted, showing potential for the development of new antibacterial agents (Shakir, Saoud, & Hussain, 2020).
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis of this and related compounds, investigating their physical and chemical properties, and testing their biological activity .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes involved in cellular processes .
Mode of Action
Based on its structure, it may involve interactions with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation . The presence of a methoxybenzyl group suggests potential reactivity towards electrophiles and nucleophiles .
Biochemical Pathways
Compounds with similar structures often influence pathways involving free radical reactions and nucleophilic substitutions . The compound’s potential to undergo oxidation suggests it may impact redox-related biochemical pathways .
Result of Action
Based on its potential mode of action, it may induce changes in the cellular environment through its interactions with its targets, potentially influencing cellular processes such as signal transduction, gene expression, or metabolic pathways .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate. This intermediate is then reacted with urea and salicylic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "urea", "salicylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-methoxyphenyl)-3-oxobutanoate with urea and salicylic acid in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |
CAS No. |
892436-51-0 |
Molecular Formula |
C29H25N3O7 |
Molecular Weight |
527.533 |
IUPAC Name |
ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
QYLXNVSHKZNEDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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